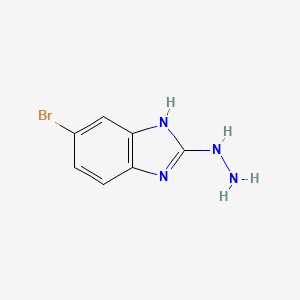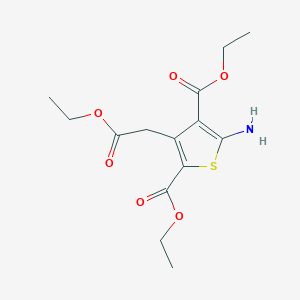
Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Übersicht
Beschreibung
Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate is a compound that has been of interest to scientists due to its diverse range of applications in various fields. It is a thiophene-based derivative that has been synthesized and characterized by chemists. The molecular formula of this compound is C14H19NO6S and it has a molecular weight of 329.37 .
Synthesis Analysis
The synthesis of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate involves certain specific conditions. One of the synthesis methods involves a reaction with sulfur and diethylamine in ethanol at a temperature between 40 - 50°C for a duration of 2 hours .Molecular Structure Analysis
The molecular structure of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate is defined by its molecular formula, C14H19NO6S . This compound is a thiophene-based derivative, which means it contains a thiophene ring, a five-membered ring consisting of four carbon atoms and a sulfur atom.Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate include its molecular formula (C14H19NO6S) and molecular weight (329.37) . More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Anti-Proliferative Activity and Tumor Cell Selectivity
Research has identified derivatives of thiophene, similar to Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate, as having pronounced anti-proliferative activity against specific tumor cell types, including leukemia, lymphoma, prostate, kidney, and hepatoma cells. These compounds have been noted for their tumor cell selectivity and cytotoxic activity, rather than merely being cytostatic (Thomas et al., 2017).
Structure-Activity Relationship and Molecular Mechanisms
Various derivatives of thiophene have been studied for their structure-activity relationships in cancer treatment. These studies focus on understanding how modifications in the thiophene structure impact their efficacy in mitigating drug resistance in cancer cells and their potential as cancer treatments (Das et al., 2009).
Synthesis and Application in Dyeing
Thiophene derivatives have also been synthesized and applied as disperse dyes on polyester fibers. These derivatives have been reported to yield excellent dyeing results, indicating their potential application in the textile industry (Sabnis et al., 1991).
Synthesis and Cytotoxicity Studies
The synthesis of various thiophene and benzothiophene derivatives has shown potential anti-proliferative activity, with some compounds demonstrating significant activity against tumor cell lines like breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb et al., 2016).
Solubility and Thermodynamic Studies
There have been studies on the solubility of thiophene derivatives in various solvents, which is crucial for their purification and crystallization processes. These studies provide essential data for understanding the thermodynamics and solubility behavior of such compounds (Li et al., 2016), (Han et al., 2016).
Eigenschaften
IUPAC Name |
diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-4-19-9(16)7-8-10(13(17)20-5-2)12(15)22-11(8)14(18)21-6-3/h4-7,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUGKFBTXDQKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=C1C(=O)OCC)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




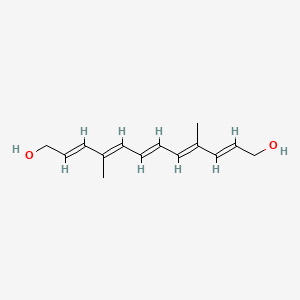
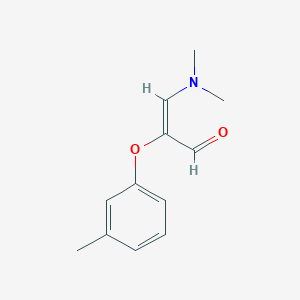
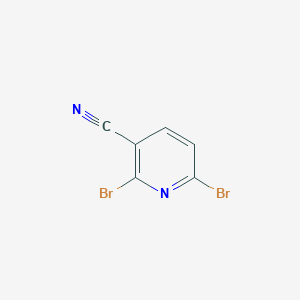
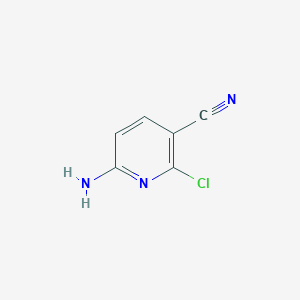
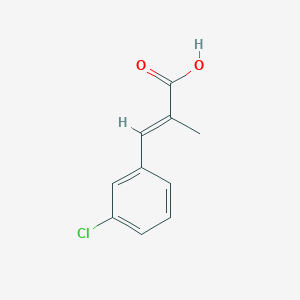

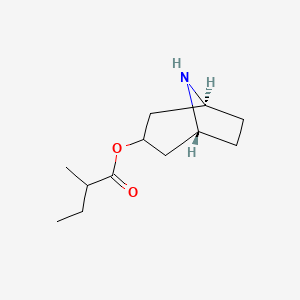

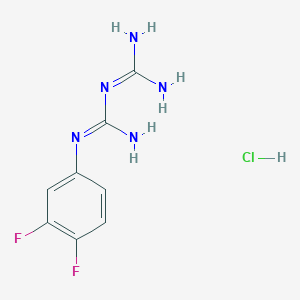
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)
